molecular formula C14H21N3O2 B2677616 2-{[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl](2-hydroxyethyl)amino}ethan-1-ol CAS No. 101777-83-7

2-{[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl](2-hydroxyethyl)amino}ethan-1-ol

Cat. No.: B2677616
CAS No.: 101777-83-7
M. Wt: 263.341
InChI Key: OVAXWTAZNKLPAI-UHFFFAOYSA-N
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Description

2-{(1-ethyl-1H-1,3-benzodiazol-2-yl)methylamino}ethan-1-ol is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(1-ethyl-1H-1,3-benzodiazol-2-yl)methylamino}ethan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of 1-ethyl-1H-1,3-benzodiazole with a suitable alkylating agent, followed by the introduction of the hydroxyethyl group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it into a more saturated system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{(1-ethyl-1H-1,3-benzodiazol-2-yl)methylamino}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{(1-ethyl-1H-1,3-benzodiazol-2-yl)methylamino}ethan-1-ol involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-1,3-benzodiazole: A simpler analog without the hydroxyethyl group.

    2-{(1-methyl-1H-1,3-benzodiazol-2-yl)methylamino}ethan-1-ol: A similar compound with a methyl group instead of an ethyl group.

Uniqueness

2-{(1-ethyl-1H-1,3-benzodiazol-2-yl)methylamino}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(1-ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-2-17-13-6-4-3-5-12(13)15-14(17)11-16(7-9-18)8-10-19/h3-6,18-19H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAXWTAZNKLPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CN(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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